5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzofuran moiety, and several functional groups such as chloro, ethanesulfonyl, and carboxamide. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and ethanesulfonyl groups. The final steps involve the coupling of the benzofuran moiety and the formation of the carboxamide group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. .
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CHLORO-2-(ETHANESULFONYL)-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID
- 5-CHLORO-2-(PROPAN-2-YL)PYRIMIDINE-4-CARBOXAMIDE These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C23H18ClN3O5S |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-33(30,31)23-25-12-16(24)19(27-23)22(29)26-18-15-6-4-5-7-17(15)32-21(18)20(28)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,26,29) |
InChI Key |
RFRPNRLMSWNDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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